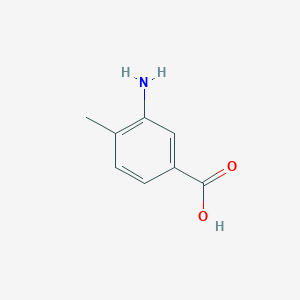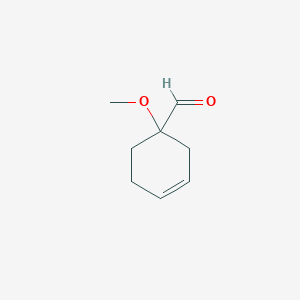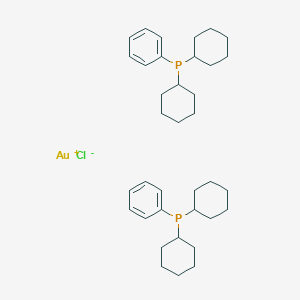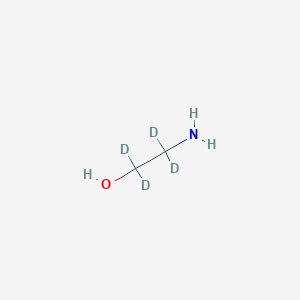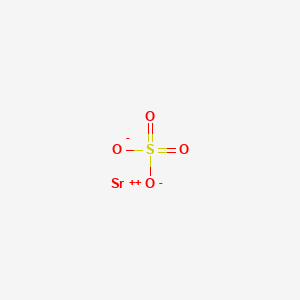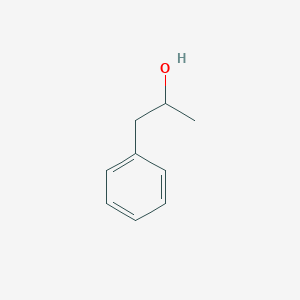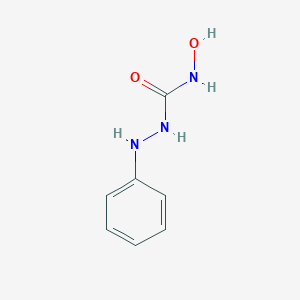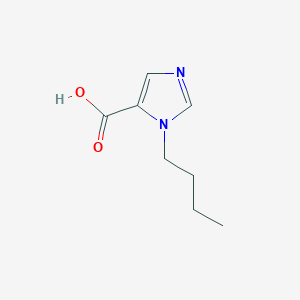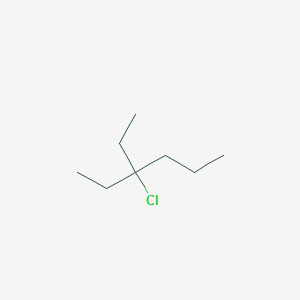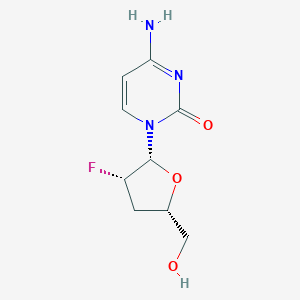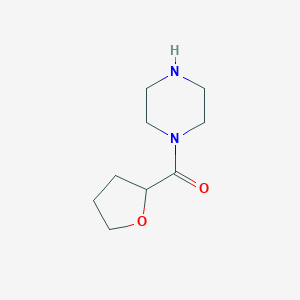
1-(四氢-2-呋酰基)哌嗪
概述
描述
“1-(Tetrahydro-2-furoyl)piperazine” is also known as “1-[(Tetrahydrofuran-2-yl)carbonyl]piperazine”. It has been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives as inhibitors of leukotriene biosynthesis in human neutrophils .
Synthesis Analysis
The synthesis of “1-(Tetrahydro-2-furoyl)piperazine” involves the reaction of tetrahydrofuran-2-carboxylic acid, piperazine, and 1,1,1,3,3,3-hexamethyldisilazane. The reaction is carried out under a nitrogen atmosphere and heated to 110°C. After 5 hours, the reaction is complete as detected by thin-layer chromatography (TLC). The product is then dissolved in chloroform, washed with a sodium hydrogen carbonate solution once and with water once. The organic layer is dried with anhydrous sodium sulfate, filtered, and applied suction to obtain the compound .
Molecular Structure Analysis
The molecular formula of “1-(Tetrahydro-2-furoyl)piperazine” is C9H16N2O2. It has a molecular weight of 184.24 .
Physical And Chemical Properties Analysis
“1-(Tetrahydro-2-furoyl)piperazine” appears as a colorless to red to green clear liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 356.8±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 60.2±3.0 kJ/mol, and the flash point is 169.6±27.9 °C .
科学研究应用
Pharmacology: Antihypertensive Drug Synthesis
1-(Tetrahydro-2-furoyl)piperazine is used as an intermediate in the synthesis of Terazosin , an antihypertensive drug. Terazosin is an alpha-1 antagonist used to treat high blood pressure and benign prostatic hyperplasia. The compound’s role in the formation of Terazosin showcases its importance in medicinal chemistry, particularly in cardiovascular therapeutics.
Biochemistry: Leukotriene Biosynthesis Inhibition
In biochemistry, this compound has been utilized as a reactant for preparing pyrazol-3-propanoic acid derivatives . These derivatives act as inhibitors of leukotriene biosynthesis in human neutrophils, which are important in the body’s inflammatory response. This application is significant in the development of anti-inflammatory drugs.
Organic Synthesis: Heterocyclic Building Blocks
The compound serves as a heterocyclic building block in organic synthesis . Its structure is conducive to creating diverse organic compounds, which can be further used to synthesize more complex molecules for various research applications, including drug development and material science.
Medicinal Chemistry: Impurity Analysis
1-(Tetrahydro-2-furoyl)piperazine is identified as an impurity, specifically Terazosin EP Impurity N, in the pharmacological industry . Its identification and quantification are crucial for the quality control of pharmaceutical products, ensuring the safety and efficacy of medications.
Chemical Engineering: Process Optimization
In chemical engineering, this compound is involved in process optimization studies. Its properties can influence reaction conditions, yields, and scalability, which are essential factors in industrial chemical processes .
Analytical Chemistry: Chromatography and Spectroscopy
This compound is also used in analytical chemistry for chromatography and spectroscopy methods . It can serve as a standard or reference compound in the qualitative and quantitative analysis of chemical substances, aiding in the determination of compound purity and composition.
安全和危害
属性
IUPAC Name |
oxolan-2-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESBLFBQANJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866966 | |
| Record name | (Oxolan-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2-furoyl)piperazine | |
CAS RN |
63074-07-7 | |
| Record name | (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

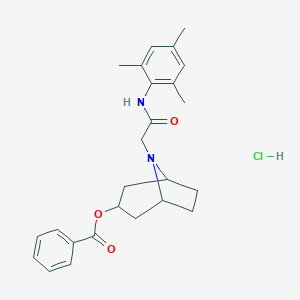
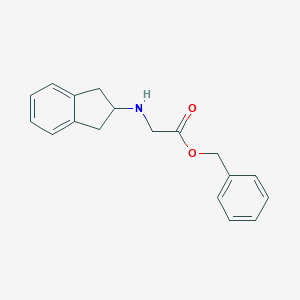
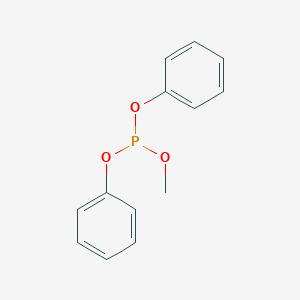
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)
